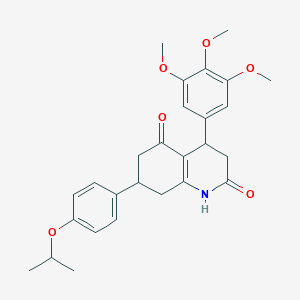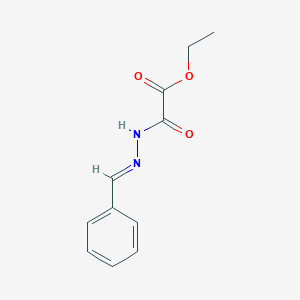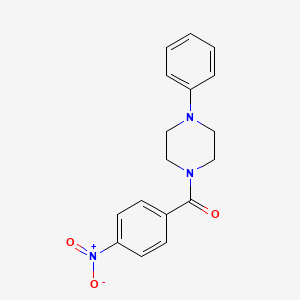
7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C27H31NO6 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 465.21513771 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Studies
Quinoline derivatives exhibit unique photophysical properties due to their excited-state intramolecular proton transfer (ESIPT) capabilities. A study by Padalkar and Sekar (2014) synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, revealing dual emissions (normal emission and ESIPT emission) alongside a large Stokes' shift emission pattern. These properties depend significantly on solvent polarity, indicating potential applications in sensing and optical materials. The compounds also demonstrated thermal stability up to 300°C, suggesting their suitability for high-temperature applications (Padalkar & Sekar, 2014).
Cytotoxic Activity
The cytotoxic effects of quinoline derivatives against cancer cell lines have been extensively studied. Kadela et al. (2016) synthesized a series of 5,8-quinolinedione derivatives, showing enhanced cytotoxicity compared to the starting compound and cisplatin, a reference agent. These findings highlight the potential of quinoline derivatives as anticancer agents, with modifications enhancing their efficacy against various human cancer cell lines (Kadela et al., 2016).
Synthesis Methodologies
Research into the synthesis of quinoline derivatives has led to innovative methods, enabling the production of complex heterocyclic structures. Costa et al. (2004) developed an approach to synthesize 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-one derivatives via palladium-catalyzed oxidative carbonylation. This method provides a straightforward pathway to a range of quinoline derivatives, highlighting the versatility and potential for generating novel compounds for further study (Costa et al., 2004).
Polymerization Studies
Quinoline derivatives are also of interest in the field of polymer science. Nomura et al. (2004) investigated the topochemical polymerization of 7,7,8,8-tetrakis(alkoxycarbonyl)quinodimethanes, revealing different molecular packing modes in crystals. These polymorphic crystals demonstrated varying polymerization reactivities, offering insights into the structural factors influencing the polymerization process and the potential for designing quinoline-based polymers with tailored properties (Nomura et al., 2004).
properties
IUPAC Name |
7-(4-propan-2-yloxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c1-15(2)34-19-8-6-16(7-9-19)17-10-21-26(22(29)11-17)20(14-25(30)28-21)18-12-23(31-3)27(33-5)24(13-18)32-4/h6-9,12-13,15,17,20H,10-11,14H2,1-5H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQPVGYXTFOUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(propan-2-yloxy)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)
![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)


![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)
![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)
![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)
![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)